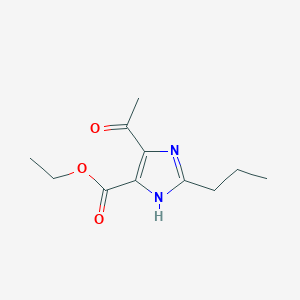

ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-4-6-8-12-9(7(3)14)10(13-8)11(15)16-5-2/h4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPSJLSTXDBKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)C(=O)OCC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate

An In-Depth Technical Guide on the Physicochemical Properties of Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate

Authored by: Your Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the , a key intermediate and known process-related impurity in the synthesis of the antihypertensive drug Olmesartan Medoxomil.[1][2][] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its known physical and chemical characteristics, analytical methodologies for its detection and quantification, and its relevance in pharmaceutical manufacturing. While extensive experimental data for this specific molecule is not universally available in peer-reviewed literature, this guide synthesizes available data from reliable sources and provides context through analogous compounds and established analytical techniques.

Introduction and Pharmaceutical Relevance

This compound (CAS No. 144690-07-3) is a substituted imidazole derivative that plays a significant role in the quality control of Olmesartan Medoxomil, a widely used angiotensin II receptor blocker for the treatment of hypertension.[] As a process-related impurity, its presence, identification, and quantification are of paramount importance to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5] Understanding the physicochemical properties of this compound is crucial for developing robust analytical methods for impurity profiling, optimizing synthesis routes to minimize its formation, and for toxicological assessment.

Chemical Identity and Nomenclature

Proper identification of a chemical entity is the foundation of all further scientific investigation. This section details the various identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [][6] |

| CAS Number | 144690-07-3 | [][7] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [6][7] |

| Molecular Weight | 224.26 g/mol | [][6] |

| InChI | InChI=1S/C11H16N2O3/c1-4-6-8-12-9(7(3)14)10(13-8)11(15)16-5-2/h4-6H2,1-3H3,(H,12,13) | [6][7] |

| InChIKey | VZPSJLSTXDBKLC-UHFFFAOYSA-N | [6][7] |

| SMILES | CCCC1=NC(=C(N1)C(=O)OCC)C(=O)C | [6] |

| Synonyms | Ethyl 5-acetyl-2-propyl-1H-imidazole-4-carboxylate, 5-Acetyl-2-propyl-1H-imidazole-4-carboxylic acid ethyl ester, Olmesartan Impurity 38, Olmesartan intermediate impurity II | [] |

Physicochemical Properties

This section summarizes the known and predicted physicochemical properties of the title compound. It is important to distinguish between experimentally determined values and those derived from computational models.

Physical State and Appearance

-

Appearance: White solid.[] This macroscopic property is a fundamental starting point for material characterization.

Thermal Properties

-

Melting Point: 80-82 °C.[] This experimentally determined range is a key indicator of purity.

-

Boiling Point: 438.5 ± 30.0 °C at 760 mmHg (Predicted).[] Due to the high boiling point, experimental determination may be challenging and prone to decomposition.

Density

-

Density: 1.142 ± 0.06 g/cm³ (Predicted).[] This value is derived from computational models.

Solubility

-

Solubility: Slightly soluble in Chloroform and Methanol.[] For a more detailed understanding in a research setting, it would be beneficial to determine solubility quantitatively in a range of organic solvents and aqueous buffers at various pH values.

Lipophilicity and Acidity (Predicted and Contextual)

-

XLogP3: 1.8.[6] This computed value suggests a moderate level of lipophilicity. The logP of the active drug, Olmesartan, has been reported to be 0.73, indicating that this impurity is more lipophilic than the final active metabolite.[8]

-

pKa: While no experimental pKa value for this specific compound is available, the imidazole ring is known to be basic. The pKa of the active drug Olmesartan is reported as 4.3.[9] The acidity of the N-H proton on the imidazole ring is expected to be in the range of other substituted imidazoles.

Other Computed Properties

| Property | Value | Source |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 4 | [6] |

| Topological Polar Surface Area | 72.1 Ų | [6] |

Synthesis and Spectroscopic Characterization

Caption: A plausible synthetic pathway to obtain imidazole intermediates for Olmesartan.

Expected Spectroscopic Data

Although experimental spectra are not publicly available, the expected spectroscopic characteristics can be predicted based on the molecular structure.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the ethyl group (a quartet and a triplet), the propyl group (a triplet, a sextet, and a triplet), a singlet for the acetyl methyl group, and a broad singlet for the N-H proton of the imidazole ring.

-

¹³C NMR: The spectrum should display distinct signals for the carbonyl carbons of the acetyl and ester groups, carbons of the imidazole ring, and the aliphatic carbons of the ethyl and propyl chains.

-

IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the imidazole ring, C-H stretching of the aliphatic groups, and strong C=O stretching vibrations for the acetyl and ester functionalities.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight (224.26 g/mol ) would be expected. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the propyl and acetyl groups.

Analytical Methodologies for Impurity Profiling

As an impurity of Olmesartan Medoxomil, this compound is typically detected and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5]

Experimental Protocol: RP-HPLC for Olmesartan Impurity Profiling

The following is a representative protocol based on published methods for the analysis of Olmesartan and its impurities.

-

Instrumentation: A gradient HPLC system with a UV detector.

-

Column: A C18 or Phenyl stationary phase column (e.g., Waters X-Bridge Phenyl, 4.6 x 150 mm, 3.0 µm) is often employed for the separation of Olmesartan and its structurally related impurities.[4] The choice of a phenyl column can offer alternative selectivity for aromatic compounds.

-

Mobile Phase: A gradient elution is typically used to resolve a wide range of impurities with varying polarities.

-

Mobile Phase A: An aqueous buffer, such as 10mM phosphate buffer at pH 3.0, mixed with a small amount of organic modifier like acetonitrile (e.g., 95:5 v/v).[4] The acidic pH ensures the ionization state of the analytes is controlled for consistent retention.

-

Mobile Phase B: An organic solvent, typically acetonitrile, with the same buffer (e.g., 10:90 v/v).[4]

-

-

Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a sufficient run time (e.g., 45-70 minutes) to ensure the separation of all related substances.[5]

-

Flow Rate: Typically around 0.9-1.0 mL/min.

-

Detection: UV detection at a wavelength where both the API and the impurities have significant absorbance, for instance, 237 nm.[4]

-

Quantification: The concentration of the impurity is determined by comparing its peak area to that of a reference standard of a known concentration.

Caption: A typical workflow for the analysis of impurities in Olmesartan Medoxomil.

Biological and Toxicological Significance

Conclusion

This compound is a well-characterized small molecule in terms of its basic physicochemical properties and its role as a process-related impurity in the synthesis of Olmesartan Medoxomil. This guide has consolidated the available information to provide a valuable resource for researchers and professionals in the pharmaceutical industry. The development of a certified reference standard for this impurity is crucial for the accurate quality control of Olmesartan Medoxomil. Further research to obtain detailed experimental spectroscopic data, a definitive crystal structure, and specific toxicological information would provide a more complete profile of this important compound.

References

-

Mali, A. D., et al. (2022). Analytical Study and Impurity Profiling of Fixed Doses Combination of Amlodipine, Hydrochlorothiazide and Olmesartan by RP-HPLC. International Journal of Pharmaceutical Sciences and Drug Research, 14(1), 24-33. [Link]

-

Patel, D., et al. (n.d.). Analytical study and impurity profiling of fixed doses combination of amlodipine, hydrochlorothiazide and olmesartan by RP-HPLC and UPLC. Atmiya University. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, L., et al. (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 3(4), 735-739. [Link]

-

U.S. Food and Drug Administration. (2001). Benicar Clinical Pharmacology Biopharmaceutics Review Part 1. Retrieved from [Link]

-

PubChem. (n.d.). Olmesartan. National Center for Biotechnology Information. Retrieved from [Link]

-

Hiriyanna, S. G., et al. (2007). Identification and characterization of impurity in olmesartan medoxomil bulk drug. Trade Science Inc. [Link]

-

SynThink Research Chemicals. (n.d.). Olmesartan Medoxomil EP Impurities. Retrieved from [Link]

-

Karrothu, S. B., et al. (2010). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. ARKIVOC, 2010(ii), 292-302. [Link]

-

Pharmaffiliates. (n.d.). 4-Acetyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Olmesartan (HMDB0014420). Retrieved from [Link]

-

Gadek, T. R., et al. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. Molecules, 20(12), 22065-22080. [Link]

-

Reddy, G. S., et al. (2012). Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. Journal of Chemistry. [Link]

-

Rasayan Journal of Chemistry. (2013). SYNTHESIS OF OLMESARTAN ACID IMPURITY OF OLMESARTAN MEDOXOMIL, ANTI-HYPERTENSIVE DRUG. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Analytical study and impurity profiling of fixed doses combination of amlodipine, hydrochlorothiazide and olmesartan by RP-HPLC and UPLC [library.atmiya.net:8080]

- 6. This compound | C11H16N2O3 | CID 10513320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Imidazole-5-carboxylic acid, 4-acetyl-2-propyl-, ethyl … [cymitquimica.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

An In-depth Technical Guide to Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate (CAS: 144690-07-3): Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's physicochemical properties, detailed synthetic protocols, analytical characterization, and its critical role in the manufacturing of active pharmaceutical ingredients (APIs).

Introduction: The Significance of a Key Intermediate

This compound (Compound 1 ) is a substituted imidazole derivative primarily recognized for its role as a crucial intermediate or a process-related impurity in the synthesis of Olmesartan Medoxomil[1][2][]. Olmesartan is a potent angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension[1][2]. The purity and well-defined characterization of its synthetic precursors are paramount to ensuring the quality, safety, and efficacy of the final drug product. Understanding the synthesis and impurity profile of intermediates like Compound 1 is therefore a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory bodies such as the International Conference on Harmonisation (ICH)[4].

This guide aims to provide the necessary technical details to synthesize, purify, and characterize this important molecule, enabling researchers to produce it with high fidelity and to understand its potential impact on the overall synthesis of Olmesartan.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 144690-07-3 | [] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [1][5] |

| Molecular Weight | 224.26 g/mol | [1][5] |

| IUPAC Name | This compound | [5] |

| Appearance | White to pale yellow solid | [1][2][] |

| Melting Point | 80-82 °C | [1][2][] |

| Boiling Point | 438.5 ± 30.0 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 1.142 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][2] |

| Storage | Store at -20 °C for long-term stability | [1][2] |

| InChI Key | VZPSJLSTXDBKLC-UHFFFAOYSA-N | [1][2] |

Synthesis Methodology: A Field-Proven Approach

The synthesis of Compound 1 is most effectively achieved through the selective Grignard reaction on a readily available precursor, diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. This method offers a direct route to introduce the acetyl group.

Reaction Principle

The core of this synthesis involves the nucleophilic addition of a Grignard reagent, methylmagnesium bromide (CH₃MgBr), to one of the two ester groups of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. The causality behind this choice lies in the Grignard reagent's high reactivity towards esters. While an excess of the Grignard reagent could potentially react with both esters, careful control of stoichiometry and reaction conditions allows for a more selective reaction. The initial addition forms a ketone, which is the desired acetyl group. The subsequent acidic workup protonates the imidazole ring and neutralizes any remaining Grignard reagent.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Step-by-Step Protocol

This protocol is a self-validating system based on established chemical principles for Grignard reactions on diesters to form ketoesters.

-

Preparation of Starting Material: To a solution of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of methylmagnesium bromide (approx. 1.1-1.3 eq) in THF dropwise at a temperature maintained between 0-10 °C. The use of an inert atmosphere is crucial to prevent the Grignard reagent from reacting with atmospheric moisture and oxygen.

-

Reaction Execution: Stir the reaction mixture at 0-10 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl)[6]. This step is critical for neutralizing the reactive Grignard reagent and protonating the intermediate alkoxide.

-

Extraction: Extract the aqueous mixture with ethyl acetate. The organic phase, containing the desired product, should be separated.

-

Washing: Wash the combined organic layers with brine to remove any residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product[6].

-

Purification: The crude material is then purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane), to afford this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected results from standard spectroscopic and chromatographic techniques.

Analytical Workflow Diagram

Caption: Analytical workflow for the characterization of the target compound.

Expected Spectroscopic and Chromatographic Data

While a full experimental dataset is not publicly available, the expected analytical data can be reliably predicted based on the known structure and data from analogous compounds[6][7][8].

| Technique | Expected Observations |

| ¹H NMR | -NH Proton: A broad singlet in the downfield region (δ 10-12 ppm).Ethyl Ester Group: A quartet (δ ~4.3 ppm, -OCH₂CH₃) and a triplet (δ ~1.3 ppm, -OCH₂CH₃).Propyl Group: A triplet (δ ~2.7 ppm, -CH₂CH₂CH₃), a sextet (δ ~1.7 ppm, -CH₂CH₂CH₃), and a triplet (δ ~0.9 ppm, -CH₂CH₂CH₃).Acetyl Group: A sharp singlet (δ ~2.5 ppm, -COCH₃). |

| ¹³C NMR | Carbonyls: Two signals in the downfield region, one for the ester (δ ~160-165 ppm) and one for the acetyl ketone (δ ~190-195 ppm).Imidazole Ring Carbons: Signals typically in the δ 115-150 ppm range.Ethyl Ester Carbons: Signals at δ ~60 ppm (-OCH₂) and δ ~14 ppm (-CH₃).Propyl Group Carbons: Signals for the three distinct carbons of the propyl chain.Acetyl Carbon: Signal for the methyl carbon at δ ~25-30 ppm. |

| IR (Infrared) | N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹.C-H Stretches: Absorptions just below 3000 cm⁻¹ for aliphatic C-H.C=O Stretches: Two distinct, strong absorption bands: one for the ester carbonyl (~1720 cm⁻¹) and one for the ketone carbonyl (~1680 cm⁻¹).C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the imidazole ring. |

| Mass Spec (MS) | Molecular Ion Peak (M⁺): Expected at m/z = 224.26. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₆N₂O₃. |

| HPLC | Using a reverse-phase C18 column, the compound should elute as a single major peak, with purity typically expected to be ≥95% after chromatographic purification. |

Applications in Drug Development

The primary application of this compound is as a reference standard for an identified process-related impurity in the synthesis of Olmesartan Medoxomil[1][2]. Its presence must be monitored and controlled to meet stringent pharmaceutical quality standards. As such, having a well-characterized sample of this compound is essential for:

-

Analytical Method Development: Developing and validating HPLC methods capable of detecting and quantifying this impurity in batches of the API.

-

Process Optimization: Understanding the reaction conditions that may lead to the formation of this impurity, thereby allowing for the optimization of the synthesis to minimize its generation.

-

Regulatory Submissions: Providing regulatory agencies with a complete impurity profile of the drug substance.

Safety and Handling

Based on available safety data, this compound is classified with the following hazards:

-

Acute oral toxicity (Category 4)

-

Skin irritation (Category 2)

-

Respiratory tract irritation (Category 3)

Standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

References

-

ICH. (n.d.). ICH Guidelines. Retrieved from [Link]

-

Reddy, G. V., et al. (n.d.). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. Semantic Scholar. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1H-Imidazole-5-carboxylic acid, 4-acetyl-2-propyl-, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Acetyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester. Retrieved from [Link]

Sources

- 1. Olmesartan | Scilit [scilit.com]

- 2. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C11H16N2O3 | CID 10513320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to the Structural Elucidation of Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical development and synthetic chemistry, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The subject of this guide, ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate (a key intermediate in the synthesis of the antihypertensive drug Olmesartan), serves as a quintessential example of a multifunctional heterocyclic system where rigorous structural analysis is not merely procedural but paramount.[][2] This document provides an in-depth, technically-grounded walkthrough of the analytical workflow required to elucidate and confirm its structure, moving beyond a simple recitation of methods to explore the strategic rationale behind the application of each technique.

Our approach is designed to be a self-validating system, where orthogonal analytical techniques—Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy—are synergistically employed. Each method provides a unique piece of the structural puzzle, and their collective agreement constitutes a robust and trustworthy confirmation of the molecular architecture.

Chapter 1: Foundational Analysis and Molecular Formula Determination

Before embarking on detailed spectroscopic analysis, the foundational step is the determination of the molecular formula. This is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: The sample is introduced into an Electrospray Ionization (ESI) source, which generates gas-phase ions. ESI is chosen for its soft ionization properties, which typically leave the parent molecule intact.

-

Mass Analysis: The ions are guided into a Time-of-Flight (TOF) mass analyzer. The TOF analyzer measures the mass-to-charge ratio (m/z) with high precision by separating ions based on their flight time over a known distance.

-

Data Analysis: The exact mass of the protonated molecule [M+H]⁺ is determined.

Expected Results: The molecular formula for this compound is C₁₁H₁₆N₂O₃.[3][4] The expected monoisotopic mass is 224.1161 g/mol . HRMS analysis is expected to yield an [M+H]⁺ ion with an m/z value extremely close to 225.1239.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Monoisotopic Mass | 224.1161 u |

| [M+H]⁺ (Observed) | ~225.1239 u |

This initial result provides a highly constrained set of possible molecular formulas, which is the first crucial step in the elucidation process.

Chapter 2: Probing Functional Groups with Infrared (IR) Spectroscopy

With the molecular formula established, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FTIR) Spectroscopy is the ideal tool for this purpose, as it probes the vibrational modes of chemical bonds.

Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An infrared beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to the detector.

-

Spectrum Generation: An interferogram is generated and subjected to a Fourier transform to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Interpretation of the IR Spectrum: The IR spectrum provides a "fingerprint" of the molecule's functional groups. For our target molecule, we anticipate several key absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| ~3300-3100 (broad) | N-H Stretch | Indicates the presence of the imidazole N-H group. The broadness is due to hydrogen bonding.[5] |

| ~2960-2850 | C-H Stretch (sp³) | Corresponds to the alkyl C-H bonds in the propyl and ethyl groups. |

| ~1720 | C=O Stretch (Ester) | A strong, sharp peak characteristic of the ester carbonyl group. |

| ~1680 | C=O Stretch (Ketone) | A strong, sharp peak for the acetyl ketone carbonyl. This is at a slightly lower frequency than the ester due to conjugation with the imidazole ring. |

| ~1600-1450 | C=C and C=N Stretch | Vibrations associated with the imidazole ring system. |

| ~1250 | C-O Stretch (Ester) | Asymmetric C-O-C stretching of the ester group. |

The presence of these distinct peaks for N-H, two different C=O groups, and alkyl C-H bonds provides strong, direct evidence for the key functional groups and aligns perfectly with the proposed structure.

Chapter 3: Mapping the Carbon-Hydrogen Framework with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. We will employ both ¹H (proton) and ¹³C (carbon-13) NMR, along with 2D correlation techniques, to assemble the complete structural picture.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a radiofrequency pulse is applied. The resulting signal (Free Induction Decay - FID) is detected.

-

Data Processing: The FID is Fourier transformed to generate the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum and Interpretation (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 (broad) | s | 1H | Imidazole N-H | The broad, downfield signal is characteristic of an acidic imidazole proton. |

| 4.35 | q | 2H | -O-CH₂ -CH₃ | The quartet indicates coupling to the three protons of the adjacent methyl group. The downfield shift is due to the adjacent oxygen atom. |

| 2.70 | t | 2H | Imidazole-CH₂ -CH₂-CH₃ | The triplet shows coupling to the two protons of the adjacent methylene group. The chemical shift reflects its position on the imidazole ring. |

| 2.55 | s | 3H | -C(O)-CH₃ | A singlet, as there are no adjacent protons. Its position is typical for an acetyl methyl group. |

| 1.75 | sextet | 2H | Imidazole-CH₂-CH₂ -CH₃ | The sextet arises from coupling to the two adjacent methylene groups (2+3=5 protons, n+1=6). |

| 1.40 | t | 3H | -O-CH₂-CH₃ | A triplet due to coupling with the adjacent methylene group. |

| 0.95 | t | 3H | Imidazole-CH₂-CH₂-CH₃ | A triplet from coupling to the adjacent methylene group, located in the typical upfield alkyl region. |

The combination of chemical shifts, splitting patterns (multiplicity), and integration values allows for the unambiguous assignment of every proton in the molecule, confirming the presence and connectivity of the ethyl ester and propyl side chains.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon framework.

Experimental Protocol: ¹³C NMR The protocol is similar to ¹H NMR, but with different acquisition parameters optimized for the lower sensitivity and wider chemical shift range of the ¹³C nucleus. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets.

Predicted ¹³C NMR Spectrum and Interpretation (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192.0 | C =O (Acetyl) | Ketone carbonyl carbons are typically found in this downfield region. |

| ~163.0 | C =O (Ester) | Ester carbonyl carbons are characteristically upfield from ketone carbonyls. |

| ~148.0 | Imidazole C2 | The carbon atom situated between the two nitrogen atoms is significantly deshielded. |

| ~140.0 | Imidazole C4 | The carbon atom bearing the acetyl group. |

| ~125.0 | Imidazole C5 | The carbon atom bearing the carboxylate group. |

| ~61.0 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester, shifted downfield by the oxygen. |

| ~30.0 | -C(O)-CH₃ | The methyl carbon of the acetyl group. |

| ~28.0 | Imidazole-CH₂ -CH₂-CH₃ | The methylene carbon of the propyl group attached to the ring. |

| ~22.0 | Imidazole-CH₂-CH₂ -CH₃ | The central methylene carbon of the propyl group. |

| ~14.0 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl ester. |

| ~13.5 | Imidazole-CH₂-CH₂-CH₃ | The terminal methyl carbon of the propyl group. |

The observation of 11 distinct carbon signals, with chemical shifts corresponding to the expected functional groups (two carbonyls, three imidazole carbons, and six alkyl carbons), provides definitive confirmation of the carbon skeleton.

Chapter 4: The Final Confirmation - Mass Spectrometry Fragmentation Analysis

While HRMS gives the molecular formula, analyzing the fragmentation pattern in a tandem mass spectrometer (MS/MS) can confirm the connectivity of the different parts of the molecule.

Experimental Protocol: Tandem MS (MS/MS)

-

Ionization and Selection: The sample is ionized (e.g., via ESI), and the [M+H]⁺ ion (m/z 225) is selected in the first mass analyzer.

-

Fragmentation: The selected ions are passed into a collision cell, where they collide with an inert gas (e.g., argon or nitrogen). This collision-induced dissociation (CID) causes the ions to fragment.

-

Analysis of Fragments: The resulting fragment ions are analyzed in a second mass analyzer, generating the MS/MS spectrum.

Predicted Fragmentation Pathway: The fragmentation of the [M+H]⁺ ion is expected to proceed via the cleavage of the ester and alkyl side chains.

Figure 1: Predicted MS/MS Fragmentation Pathway

Key Expected Fragments:

-

m/z 197: Loss of ethene (28 u) from the ethyl ester group via a McLafferty-type rearrangement.

-

m/z 180: Loss of the ethoxy radical (45 u) from the ester.

-

m/z 182: This could arise from two possible pathways: loss of the propyl radical (43 u) or loss of the acetyl radical (43 u). High-resolution MS/MS would be needed to distinguish these.

Observing these specific fragment ions validates the presence and location of the ethyl ester, acetyl, and propyl groups attached to the imidazole core.

Conclusion: A Coherent Structural Narrative

References

-

ResearchGate. IR spectrum of imidazole derivatives. Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

Sources

ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate molecular weight and formula

An In-Depth Technical Guide to Ethyl 4-Acetyl-2-Propyl-1H-Imidazole-5-Carboxylate (CAS: 144690-07-3): Properties, Synthesis, and Application in Drug Development

Executive Summary

This compound is a heterocyclic organic compound of significant interest within the pharmaceutical industry. Its primary relevance stems from its role as a critical intermediate and a process-related impurity in the synthesis of Olmesartan Medoxomil, a potent and widely prescribed angiotensin II receptor antagonist for the management of hypertension.[1][][3] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, outlining a robust synthesis protocol, and discussing its critical application in drug development. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this key pharmaceutical building block.

Compound Identification and Physicochemical Properties

Accurate characterization of a pharmaceutical intermediate is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The key identifiers and properties of this compound are summarized below.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 144690-07-3[5][6] |

| Molecular Formula | C₁₁H₁₆N₂O₃[1][4] |

| Molecular Weight | 224.26 g/mol [][4][5][7] |

| Synonyms | 5-Acetyl-2-propyl-1H-imidazole-4-carboxylic acid ethyl ester, Olmesartan impurity 38, Olmesartan intermediate impurity II[][8] |

Physicochemical Data

| Property | Value | Source |

| Appearance | White solid | [] |

| Melting Point | 80-82 °C | [][8] |

| Boiling Point | 438.5 ± 30.0 °C at 760 mmHg (Predicted) | [][8] |

| Density | 1.142 ± 0.06 g/cm³ (Predicted) | [][8] |

| Solubility | Slightly soluble in Chloroform and Methanol | [] |

| Storage | Recommended storage at 2-8°C or -20°C for long-term stability | [][5] |

The Role in Pharmaceutical Synthesis: The Olmesartan Connection

The primary significance of this compound is its role in the manufacturing pathway of Olmesartan Medoxomil. Olmesartan is an antihypertensive drug that functions by blocking the AT1 receptor, preventing the vasoconstrictor effects of angiotensin II and thereby lowering blood pressure.

This imidazole derivative serves two main functions in this context:

-

Key Intermediate: It is a precursor to another crucial intermediate, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, which is a core component for building the final Olmesartan molecule.[9]

-

Process Impurity: Due to its structural similarity to other intermediates in the synthesis pathway, it can also be present as a process-related impurity.[1][][8] Its detection and quantification are critical for the quality control of the final drug product.

The following diagram illustrates the position of this compound within the broader synthetic landscape of Olmesartan.

Caption: Role of the target compound in the Olmesartan synthesis pathway.

Synthesis and Purification Protocol

The following protocol describes a robust, two-step laboratory-scale synthesis of this compound from its nitrile precursor. This method is adapted from established procedures for imidazole chemistry.

Synthesis Workflow Diagram

Caption: Two-step synthesis and purification workflow.

Step-by-Step Experimental Procedure

Step 1: Acid-Catalyzed Hydrolysis of Nitrile

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-acetyl-2-propylimidazole-5-carbonitrile (10.0 g, 56.4 mmol).

-

Reaction: Add 6N hydrochloric acid (150 mL). The use of a strong acid is essential to protonate the nitrile nitrogen, rendering the carbon susceptible to nucleophilic attack by water, thereby driving the hydrolysis.

-

Heating: Heat the mixture to reflux and maintain for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: After cooling to room temperature, evaporate the solvent under reduced pressure. To ensure complete removal of water, co-distill the residue with toluene and then with anhydrous ethanol. This yields the crude carboxylic acid hydrochloride salt.

Step 2: Fischer Esterification

-

Setup: Dissolve the crude solid from the previous step in anhydrous ethanol (150 mL). Causality Note: The use of anhydrous ethanol is critical to push the equilibrium of the Fischer esterification towards the product side, minimizing competitive hydrolysis.

-

Catalysis: Bubble dry hydrogen chloride (HCl) gas through the solution at room temperature for approximately 20 minutes. The HCl acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid to activate it for nucleophilic attack by ethanol.

-

Reaction: Seal the flask and allow it to stand at room temperature for 16 hours.

-

Work-up: Concentrate the solution in vacuo. Dissolve the residue in ethyl acetate and carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution, followed by solid sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

-

Crystallization: The resulting crude solid can be purified by crystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product as a white solid.

-

Validation: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), and its identity confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

This compound is more than a mere laboratory chemical; it is a pivotal component in the production of a life-saving medication. Its synthesis requires careful control of reaction conditions to ensure high purity, a non-negotiable standard in pharmaceutical manufacturing. A thorough understanding of its properties, synthesis, and its role as both an intermediate and a potential impurity provides drug development professionals with the knowledge required to optimize the synthesis of Olmesartan and ensure the quality and safety of the final API.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Acetyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2015). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Retrieved from [Link]

-

ChemBK. (n.d.). 1H-Imidazole-5-carboxylic acid, 4-acetyl-2-propyl-, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 5-acetyl-2-propyl-1H-imidazole-4-carboxylate: A Pharma Intermediate Supplier's Perspective. Retrieved from [Link]

Sources

- 1. 1H-Imidazole-5-carboxylic acid, 4-acetyl-2-propyl-, ethyl … [cymitquimica.com]

- 3. jocpr.com [jocpr.com]

- 4. This compound | C11H16N2O3 | CID 10513320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound - SRIRAMCHEM [sriramchem.com]

- 8. chembk.com [chembk.com]

- 9. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]

Solubility Profile of Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate: A Framework for Prediction, Measurement, and Application

An In-depth Technical Guide for Drug Development Professionals

Abstract

Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate is a key intermediate in the synthesis of Olmesartan Medoxomil, an angiotensin II receptor blocker used to treat hypertension.[][2] The solubility of this intermediate in organic solvents is a critical parameter that dictates its purification, reaction kinetics, and the overall efficiency of the manufacturing process. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We delve into the theoretical underpinnings of solubility, focusing on Hansen Solubility Parameters (HSP) as a predictive tool. This guide details the gold-standard equilibrium shake-flask method as a robust protocol for obtaining accurate thermodynamic solubility data. By integrating theoretical predictions with rigorous experimental methodology, this document serves as a practical guide for optimizing solvent selection and process development in a pharmaceutical setting.

Part 1: Physicochemical Profile and Structural Analysis

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its behavior in various solvents. This compound (EAPIC) is a moderately complex organic molecule whose structure offers key insights into its potential solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [3] |

| Molecular Weight | 224.26 g/mol | [3] |

| Melting Point | 80-82 °C | [] |

| Appearance | White solid | [] |

| Calculated LogP | 1.8 | [3] |

| Known Solubility | Slightly soluble in Chloroform and Methanol | [] |

Structural Features Influencing Solubility:

The solubility of EAPIC is governed by the interplay of its various functional groups:

-

Imidazole Core: The imidazole ring contains two nitrogen atoms. One is a pyridine-like nitrogen that can act as a hydrogen bond acceptor, while the other is a pyrrole-like nitrogen that can act as a hydrogen bond donor. This duality allows for interactions with a wide range of solvents. Imidazole itself is very soluble in polar solvents like water and ethanol.[4][5]

-

Ethyl Ester Group (-COOEt): This group adds polarity and can act as a hydrogen bond acceptor at its oxygen atoms.

-

Acetyl Group (-COCH₃): The carbonyl in the acetyl group is a strong hydrogen bond acceptor, contributing to interactions with protic and polar aprotic solvents.

-

Propyl Chain (-CH₂CH₂CH₃): This alkyl chain is nonpolar and contributes to van der Waals forces. Its presence will enhance solubility in less polar solvents.

The molecule's overall character is a balance between the polar, hydrogen-bonding capable imidazole, ester, and acetyl groups, and the nonpolar propyl chain. This suggests that EAPIC will exhibit favorable solubility in solvents of intermediate polarity and those with hydrogen-bonding capabilities.

Part 2: A Theoretical Framework for Solubility Prediction

While empirical testing is essential, a theoretical approach can significantly narrow the choice of solvents, saving time and resources. The principle of "like dissolves like" provides a qualitative guideline: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[6][7] For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool.[8]

HSP theory posits that the total cohesive energy of a substance can be divided into three components:

These three parameters (δd, δp, δh) can be viewed as coordinates for a point in a three-dimensional "Hansen space".[11] The fundamental principle is that substances with similar HSP coordinates (i.e., a small distance between them in Hansen space) are likely to be miscible.[9]

Caption: Conceptual model of Hansen Space for predicting solubility.

The distance (Ra) between two substances in Hansen space is calculated using the following equation:

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²] [10]

A smaller Ra value indicates a higher likelihood of solubility. By obtaining the HSP values for EAPIC (either through experimental determination or computational modeling[12]) and comparing them to the known HSP values of various organic solvents, a ranked list of potential solvents can be generated prior to any lab work.

Part 3: Experimental Determination of Thermodynamic Solubility

To obtain definitive, high-quality solubility data, the equilibrium shake-flask method is the most reliable and widely used "gold standard" in the pharmaceutical industry.[13] This method measures the thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium.

Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and measured accurately.

1. Materials and Reagents:

-

This compound (EAPIC), >99% purity

-

Selected organic solvents (HPLC grade or equivalent), e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane.

-

Reference standard of EAPIC for analytical quantification.

2. Apparatus:

-

Analytical balance

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker with temperature control

-

Centrifuge capable of holding the vials

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

3. Step-by-Step Procedure:

-

Step 1: Preparation: Add an excess amount of solid EAPIC to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment.[14] A starting point of ~20 mg of EAPIC per 1 mL of solvent is typically sufficient. Record the exact mass added.

-

Causality: Adding an excess of the solid is non-negotiable. It is the only way to ensure the solution becomes saturated and that the measured concentration represents the true thermodynamic solubility limit, rather than just the concentration of a completely dissolved sample.[13]

-

-

Step 2: Solvent Addition: Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

Step 3: Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 RPM). Allow the slurries to shake for a minimum of 24 hours.

-

Self-Validation: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.[14] For most compounds, 24-72 hours is sufficient to reach equilibrium.[14]

-

-

Step 4: Phase Separation: After equilibration, let the vials stand undisturbed at the experimental temperature for at least 2 hours to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Causality: This step is critical to separate the saturated liquid phase from the solid residue without altering the equilibrium (e.g., by temperature changes).[15]

-

-

Step 5: Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This removes any fine, suspended particles.

-

Causality: Filtration ensures that no solid particles are transferred during dilution, which would otherwise lead to an overestimation of solubility.[16]

-

-

Step 6: Dilution & Analysis: Accurately dilute the filtered saturate with a suitable solvent (often the same solvent or mobile phase) to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectroscopy method against a calibration curve prepared from the EAPIC reference standard.

-

Step 7: Calculation: Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = (Concentration from analysis, mg/mL) x (Dilution Factor)

Caption: Experimental workflow for the Shake-Flask Solubility method.

Part 4: Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis. This allows for direct correlation between solvent properties and the measured solubility of EAPIC.

Table 2: Solubility Data for EAPIC in Various Organic Solvents at 25 °C

| Solvent | Solvent Type | Polarity Index¹ | Measured Solubility (mg/mL) |

| Heptane | Nonpolar Aliphatic | 0.1 | [Experimental Value] |

| Toluene | Nonpolar Aromatic | 2.4 | [Experimental Value] |

| Dichloromethane | Polar Aprotic | 3.1 | [Experimental Value] |

| Ethyl Acetate | Polar Aprotic | 4.4 | [Experimental Value] |

| Acetone | Polar Aprotic | 5.1 | [Experimental Value] |

| Isopropanol | Polar Protic | 3.9 | [Experimental Value] |

| Ethanol | Polar Protic | 4.3 | [Experimental Value] |

| Methanol | Polar Protic | 5.1 | [Experimental Value] |

| ¹ Snyder polarity index values are for relative comparison. |

Interpretation of Results:

-

Reaction Chemistry: Selecting a solvent that dissolves both reactants to ensure a homogeneous reaction.

-

Crystallization/Purification: Identifying a solvent system with temperature-dependent solubility, where EAPIC is highly soluble at high temperatures and poorly soluble at low temperatures, to achieve high-purity crystals with good yield.

-

Formulation: While EAPIC is an intermediate, understanding its solubility is a model for understanding the properties of the final Active Pharmaceutical Ingredient (API).

References

-

Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

ResearchGate. (2005). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]

-

National Center for Biotechnology Information. (n.d.). Imidazole. PubChem Compound Database. [Link]

-

SlideShare. (2015). solubility experimental methods.pptx. [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science. [Link]

-

ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]

-

Wikipedia. (n.d.). 2-Methylimidazole. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Solubility of Things. (n.d.). Imidazole. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

-

ChemBK. (2024). 1H-Imidazole-5-carboxylic acid, 4-acetyl-2-propyl-, ethyl ester. [Link]

-

ResearchGate. (2021). Impact of Solvent Polarity on the molecular properties of Dimetridazole. [Link]

-

YouTube. (2023). How Does Solvent Polarity Impact Compound Solubility?[Link]

-

National Center for Biotechnology Information. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

Pharmaffiliates. (n.d.). 4-Acetyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester. [Link]

-

RSC Publishing. (2024). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. [Link]

Sources

- 2. jocpr.com [jocpr.com]

- 3. This compound | C11H16N2O3 | CID 10513320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 11. Solubility parameters (HSP) [adscientis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. quora.com [quora.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate: Discovery, Synthesis, and Historical Context in Pharmaceutical Development

This guide provides a comprehensive technical overview of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate, a key chemical entity whose history is intrinsically linked to the development of modern antihypertensive therapeutics. Primarily recognized as a crucial intermediate and sometimes an impurity in the synthesis of Olmesartan Medoxomil, its story offers valuable insights into process chemistry, drug development, and the evolution of angiotensin II receptor blockers (ARBs).

Introduction: The Emergence of a Key Intermediate

The significance of this compound arises from its role in the synthesis of Olmesartan Medoxomil, a potent and selective antagonist of the angiotensin II type 1 (AT₁) receptor.[1] The development of nonpeptide ARBs like Olmesartan marked a significant advancement in the management of hypertension.[1][2] The core structure of these drugs, often an imidazole ring, is meticulously functionalized to mimic the binding of angiotensin II to its receptor, thereby blocking its hypertensive effects.[2][3][4]

This compound serves as a precursor to the more advanced intermediate, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, a cornerstone in the construction of the final Olmesartan molecule.[5] Its discovery and the refinement of its synthesis are therefore direct consequences of the extensive research and process development aimed at producing Olmesartan Medoxomil in a commercially viable and highly pure form.

Logical Flow of Olmesartan Synthesis Intermediates

The following diagram illustrates the pivotal position of this compound within the broader synthetic pathway of Olmesartan.

Caption: Synthetic relationship of the target compound to Olmesartan.

Historical Development and Synthetic Evolution

The history of this compound is not one of a standalone discovery but rather a part of the broader narrative of ARB development that began in the early 1980s.[2] Initial research focused on imidazole-5-acetic acid derivatives as non-peptide Angiotensin II receptor antagonists.[2] This foundational work led to the development of Losartan, the first of its class, and subsequently, a cascade of next-generation ARBs with improved efficacy and safety profiles, including Olmesartan Medoxomil.[2]

The synthesis of the imidazole core of Olmesartan has been a subject of extensive research to enhance yield, purity, and cost-effectiveness. Various synthetic routes have been reported in scientific literature and patents, with many identifying this compound as a potential intermediate or a process-related impurity.

Key Synthetic Pathways

The formation of this compound is often a deliberate step or a byproduct in the synthesis of its hydroxyalkyl counterpart. Below are detailed protocols for key transformations involving this compound.

Protocol 1: Synthesis from 4-Acetyl-2-propylimidazole-5-carbonitrile

This method highlights the conversion of a nitrile precursor to the target ethyl ester.

Experimental Protocol:

-

Hydrolysis: A solution of 4-acetyl-2-propylimidazole-5-carbonitrile (10.0 g, 23.2 mmol) in 6 N HCl (60 mL) is refluxed for 8 hours.

-

Solvent Removal: The solvent is evaporated in vacuo. Traces of water are removed by codistillation with toluene and then ethanol.

-

Esterification: The residual solid is dissolved in ethanol (60 mL).

-

HCl Gas Purge: Dry HCl gas is bubbled through the solution at room temperature for 20 minutes.

-

Reaction Completion: The solution is allowed to stand at room temperature for 16 hours.

-

Work-up: The solution is concentrated in vacuo. The residue is dissolved in ethyl acetate and aqueous NaHCO₃ and neutralized with powdered NaHCO₃ to yield ethyl 4-acetyl-2-propylimidazole-5-carboxylate.

Protocol 2: Conversion to Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate

This protocol details the subsequent reaction of the target compound to form a more advanced intermediate for Olmesartan.

Experimental Protocol:

-

Reaction Setup: To a solution of this compound (460 mg, 2.05 mmol) in THF (5 mL), a solution of 2 M EtMgCl in THF (2.25 mL, 4.5 mmol) is added at -45 to -40 °C under a nitrogen atmosphere.

-

Reaction Progression: The mixture is stirred at -40°C for 2.5 hours.

-

Quenching: Ethyl acetate and saturated aqueous NH₄Cl are added, and the mixture is stirred for 30 minutes.

-

Extraction and Isolation: The organic phase is separated, dried over Na₂SO₄, and concentrated in vacuo to yield ethyl 4-(1-hydroxy-1-methylpropyl)-2-propylimidazole-5-carboxylate.

Visualizing the Core Transformation

The following diagram illustrates the key synthetic transformation from the acetyl to the hydroxyalkyl group, a critical step in the path to Olmesartan.

Caption: Grignard reaction for the synthesis of the key Olmesartan intermediate.

Physicochemical Properties and Characterization

The accurate identification and characterization of this compound are crucial for quality control in the manufacturing of Olmesartan Medoxomil.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [][7][8] |

| Molecular Weight | 224.26 g/mol | [][7] |

| Appearance | White solid | [] |

| Melting Point | 80-82 °C | [] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [] |

| CAS Number | 144690-07-3 | [][7][9] |

Spectroscopic Data:

Role as a Process-Related Impurity

In pharmaceutical manufacturing, understanding and controlling impurities is of paramount importance. This compound is often monitored as a process-related impurity in the synthesis of Olmesartan Medoxomil.[8][10][11] Its presence can indicate incomplete reaction or side reactions during the synthesis of the ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate intermediate.

The control of this and other impurities is a critical aspect of process validation and is mandated by regulatory agencies worldwide. The development of analytical methods to detect and quantify this impurity at very low levels is a key focus of quality control laboratories in the pharmaceutical industry.

Conclusion and Future Perspectives

The discovery and history of this compound are a testament to the intricate and highly optimized nature of modern pharmaceutical synthesis. While not the final active ingredient, its role as a key intermediate and a monitored impurity highlights the importance of a deep understanding of reaction pathways and process control. As the demand for generic Olmesartan Medoxomil continues, research into more efficient and greener synthetic routes for its intermediates, including the subject of this guide, will undoubtedly persist. The ongoing efforts to refine these processes will continue to contribute to the availability of safe, effective, and affordable antihypertensive medications.

References

-

An efficient synthesis of a rationally designed 1,5 disubstituted imidazole AT(1) angiotensin II receptor antagonist: reorientation of imidazole pharmacophore groups in losartan reserves high receptor affinity and confirms docking studies. J Comput Aided Mol Des. 2010 Sep;24(9):749-58. [Link]

-

Design and Synthesis of Nonpeptide Angiotensin II Receptor Antagonists Featuring Acyclic Imidazole-Mimicking Structural Units. J Med Chem. 1996 Jan 26;39(3):636-46. [Link]

-

Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. Molecules. 2015 Dec 1;20(12):19762-84. [Link]

-

Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. 2015, 7(10):88-91. [Link]

-

Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. ResearchGate. [Link]

-

Discovery and development of angiotensin receptor blockers. Wikipedia. [Link]

-

Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. PubMed. [Link]

-

Improved Process For The Preparation Olmesartan Medoxomil And Intermediates Thereof. IP.com. [Link]

-

Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate. Organic Process Research & Development. 2022, 26, 3, 625–631. [Link]

-

Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds. Semantic Scholar. [Link]

-

process for the preparation of olmesartan medoxomil. Justia Patents. [Link]

-

Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Asian Journal of Research in Chemistry. 2012, 5(1), 1-10. [Link]

- Preparation of olmesartan medoxomil.

- Synthesis method of olmesartan intermediate.

-

A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. National Institutes of Health. [Link]

-

Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives Bearing Acidic Heterocycles as Novel Tetrazole Bioisosteres. Journal of Medicinal Chemistry. 1996, 39 (26), pp 5228–5235. [Link]

-

This compound. PubChem. [Link]

- New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.

-

1H-Imidazole-5-carboxylic acid, 4-acetyl-2-propyl-, ethyl ester. ChemBK. [Link]

-

4-Acetyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester. Pharmaffiliates. [Link]

Sources

- 1. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]

- 3. An efficient synthesis of a rationally designed 1,5 disubstituted imidazole AT(1) angiotensin II receptor antagonist: reorientation of imidazole pharmacophore groups in losartan reserves high receptor affinity and confirms docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of nonpeptide angiotensin II receptor antagonists featuring acyclic imidazole-mimicking structural units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]

- 7. This compound | C11H16N2O3 | CID 10513320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-Imidazole-5-carboxylic acid, 4-acetyl-2-propyl-, ethyl … [cymitquimica.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chembk.com [chembk.com]

- 11. 5-Acetyl-2-propyl-1H-Imidazole-4-carboxylic Acid Ethyl Ester [lgcstandards.com]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Stability Analysis in Pharmaceutical Development

In the landscape of pharmaceutical development, understanding the intrinsic stability of a molecule is not merely a regulatory checkpoint but a fundamental cornerstone of robust drug design. The stability profile of an active pharmaceutical ingredient (API) or a critical intermediate dictates its formulation strategy, storage conditions, and ultimately, its safety and efficacy. This guide focuses on a specific molecule, ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate, a known intermediate and potential impurity in the synthesis of the angiotensin II receptor blocker, Olmesartan Medoxomil.[][2] While specific degradation studies on this compound are not extensively published, this document, authored from the perspective of a Senior Application Scientist, will provide a predictive and methodological framework for assessing its thermal stability and degradation pathways. By leveraging established chemical principles of its constituent functional groups—the imidazole ring, the ethyl ester, and the acetyl group—we can construct a scientifically rigorous approach to its analysis.

Molecular Overview and Structural Considerations

This compound (C11H16N2O3, Molar Mass: 224.26 g/mol ) is a substituted imidazole.[3] Its structure presents several key functional groups that are susceptible to degradation under thermal stress:

-

Imidazole Ring: While generally aromatic and relatively stable, the imidazole moiety can be susceptible to oxidation and photo-degradation.[4][5] The specific substituents on the ring will influence its reactivity.

-

Ethyl Ester Group: Esters are known to be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions and accelerated by heat.[6] Thermal decomposition of esters at higher temperatures can also lead to the formation of carboxylic acids and alkenes.[7]

-

Acetyl Group: The ketone in the acetyl group can potentially be a site for oxidative cleavage or other thermal reactions.

The interplay of these functional groups under thermal stress will define the degradation profile of the molecule. A comprehensive analysis must, therefore, consider the lability of each of these sites.

Predictive Degradation Pathways

Based on the functional groups present, we can hypothesize several primary degradation pathways under thermal stress, particularly in the presence of moisture (hydrolysis) or oxygen (oxidation).

Hydrolytic Degradation

The most probable degradation pathway under thermal and humid conditions is the hydrolysis of the ethyl ester to form the corresponding carboxylic acid (4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid) and ethanol. This reaction is typically accelerated by heat.

Oxidative Degradation

The imidazole ring is a potential site for oxidation, which can be initiated by heat, light, and the presence of oxygen or oxidizing agents.[4][5] This could lead to the formation of N-oxides or ring-opened products. The propyl and acetyl substituents could also be sites of oxidation.

Thermal Decomposition

At elevated temperatures, esters can undergo pyrolysis, which may involve a six-centered decomposition to yield the corresponding carboxylic acid and ethylene.[7] Further decarboxylation of the resulting carboxylic acid at even higher temperatures is also a possibility.[7]

A proposed initial degradation pathway is illustrated below:

Caption: Proposed initial degradation pathways for this compound.

Experimental Design for a Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[4][8] The study should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[4][9]

Stress Conditions

The following conditions are recommended for the forced degradation study of this compound:

| Stress Condition | Rationale | Proposed Experimental Parameters |

| Acid Hydrolysis | To assess susceptibility to acid-catalyzed ester hydrolysis. | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | To assess susceptibility to base-catalyzed ester hydrolysis (saponification).[6] | 0.1 M NaOH at room temperature for 8 hours |

| Oxidative Stress | To evaluate the impact of oxidation on the imidazole ring and other substituents.[4][5] | 3% H2O2 at room temperature for 24 hours |

| Thermal Stress (Solid State) | To determine the intrinsic thermal stability of the solid drug substance. | 80°C for 48 hours |

| Thermal Stress (Solution) | To assess thermal degradation in a solution, which can accelerate hydrolytic and other reactions. | Solution in a suitable solvent (e.g., 50:50 acetonitrile:water) at 60°C for 48 hours |

| Photostability | To evaluate the impact of light on the molecule, as imidazole-containing compounds can be photosensitive.[4][5] | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines) |

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach. For structural elucidation of the degradation products, mass spectrometry (MS) detection (LC-MS) is indispensable.

Proposed HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A time-gradient from 95% A to 5% A over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at a suitable wavelength (determined by UV scan) and/or Mass Spectrometry (ESI+)

Experimental Workflow

The following diagram outlines the workflow for the forced degradation study:

Caption: Experimental workflow for the forced degradation study.

Data Interpretation and Reporting

The results from the forced degradation study should be tabulated to clearly present the percentage of degradation of the parent compound and the formation of major degradation products under each stress condition.

Example Data Summary Table:

| Stress Condition | % Degradation of Parent Compound | Major Degradation Product(s) (Retention Time) | Proposed Structure of Degradant |

| Control | < 1% | - | - |

| 0.1 M HCl, 60°C | 15% | DP1 (X.X min) | 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid |

| 0.1 M NaOH, RT | 20% | DP1 (X.X min) | 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid |

| 3% H2O2, RT | 10% | DP2 (Y.Y min) | N-oxide derivative |

| 80°C, Solid | 5% | DP1 (X.X min) | 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid |

| 60°C, Solution | 12% | DP1 (X.X min) | 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid |

| Photostability | 8% | DP3 (Z.Z min) | Photodegradation product |

Conclusion and Future Directions

This guide provides a comprehensive framework for investigating the thermal stability and degradation profile of this compound. By systematically applying forced degradation conditions and utilizing a robust stability-indicating analytical method, a clear understanding of the molecule's liabilities can be achieved. The primary anticipated degradation pathway is the hydrolysis of the ethyl ester, though oxidative and photolytic degradation should also be carefully monitored. The insights gained from such a study are invaluable for the development of stable formulations and for setting appropriate specifications for this compound as a key intermediate or potential impurity in the synthesis of Olmesartan Medoxomil. Further studies would involve the isolation and definitive structural elucidation of any significant degradation products using techniques such as NMR spectroscopy.

References

- Benchchem. (n.d.). Forced Degradation Studies of Imidazole-Containing Compounds.

- Chemistry Stack Exchange. (2019). Thermal decomposition of ester.

- PubMed. (2011). Hydrolysis of imidazole-2-ylidenes.

- Journal of the American Chemical Society. (n.d.). Hydrolysis of Imidazole-2-ylidenes.

- PubMed. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.

- Journal of the American Chemical Society. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships.